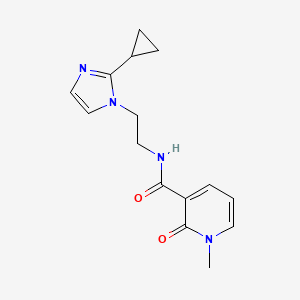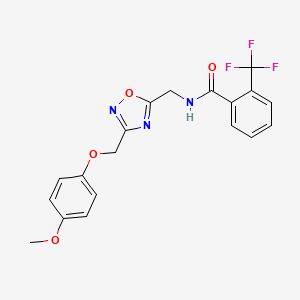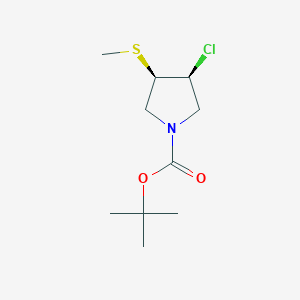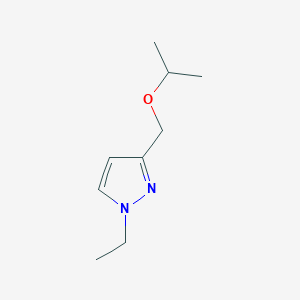![molecular formula C16H19N5O2 B2528619 8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195881-01-5](/img/structure/B2528619.png)
8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enantioselective Construction and Biological Relevance
The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups due to its significance in medicinal chemistry. The enantioselective construction of this scaffold often involves creating an acyclic precursor that contains all the necessary stereochemical information, which then allows for the controlled formation of the bicyclic structure. Some methodologies achieve stereochemical control directly in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives .
Asymmetric Synthesis of Derivatives
The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been accomplished through a [3+2]-cycloaddition reaction involving platinum-containing carbonyl ylides and vinyl ethers. This process, catalyzed by PtCl(2)-Walphos and AgSbF(6), yields the derivatives in good amounts and with high enantiomeric excesses, demonstrating the potential for creating complex structures with significant stereoselectivity .
Molecular Structure and Supramolecular Motifs
The study of 2,4,6,8-tetraazabicyclo[3.3.0]octane derivatives has revealed interesting conformational behaviors due to inter-ring and endo anomeric effects. These molecules exhibit hydrogen-bonded supramolecular motifs, such as C-H...Cl and C-H...O hydrogen bonds, which contribute to the formation of three-dimensional frameworks and corrugated sheets in the crystalline state. These structural features are important for understanding the molecular interactions and stability of such compounds .
Conformational Study of Esters
A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane have been synthesized and analyzed using spectroscopic methods. The preferred conformation of these compounds in solution and the crystalline state has been identified as a chair-envelope, with the phenethyl and hydroxy groups in equatorial positions. This conformational preference is supported by stereoelectronic effects, which have been deduced by comparing NMR parameters .
Synthesis of a Proline Analogue
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, has been described. This synthesis utilizes simple, high-yielding transformations from readily available starting materials, highlighting an efficient approach to creating constrained amino acid analogues .
Cycloaddition for 8-Azabicyclo[3,2,1]octanes
A novel method for assembling 8-azabicyclo[3,2,1]octanes has been reported, using oxidopyridinium ions and maleimides as synthons. This method features good to high yields and functional group tolerance under mild conditions, with oxidopyridinium ions undergoing a [3+2] cycloaddition at their C2 and C6 positions .
Chemical Reactions with Nucleophilic Reagents
The reactivity of 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with nucleophilic reagents has been explored. The hydroxyl group can be replaced by methoxy or N-propylamine groups, and further reactions with various reagents lead to condensation products. These reactions demonstrate the versatility of the bicyclic scaffold in organic synthesis .
Intramolecular Cycloaddition for Diastereomers
The intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones has been used to prepare polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereoisomers. This method provides a route to complex bicyclic structures with controlled stereochemistry, which is valuable for the synthesis of diastereomerically pure compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Compounds featuring triazole rings, such as 1H-1,2,3-triazoles, are of great interest in pharmaceutical research due to their broad spectrum of biological activities. Triazoles have been investigated for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of triazoles for drug design stems from their ability to mimic the peptide bond, providing a stable scaffold for the development of new therapeutics (Ferreira et al., 2013).
Organic Synthesis and Catalysis
The structural features of compounds containing pyridine and triazole units suggest potential applications in catalysis and organic synthesis. For example, pyridine derivatives are known for their catalytic properties in various chemical reactions, including as ligands in metal-catalyzed transformations. Similarly, triazoles can participate in click chemistry reactions, a class of chemical reactions that are characterized by their high efficiency and selectivity, making them valuable tools for synthesizing complex molecules (Kaushik et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-17-15)16(22)21-11-4-5-12(21)10-13(9-11)20-8-7-18-19-20/h2-3,6-8,11-13H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUONZNRDSXGMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)


![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)



![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)